REACTION_CXSMILES
|
C(N(CC)CC)C.[CH:8](=[O:15])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[C:16](#N)[CH:17]=[CH2:18].[OH:20]S(O)(=O)=O.[OH-:25].[Na+]>[Cl-].C([N+]1C(C)=C(CCO)SC=1)C1C=CC=CC=1>[O:25]=[C:11]([CH2:12][CH2:13][CH2:14][CH2:16][CH2:17][CH3:18])[CH2:10][CH2:9][C:8]([OH:20])=[O:15] |f:4.5,6.7|
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)=O
|
Name
|
|
Quantity
|
5.31 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
2.69 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+]1=CSC(=C1C)CCO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (4×50 ml)
|
Type
|
WASH
|
Details
|
This extract is washed with water, NaCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over NaSO4
|
Type
|
CUSTOM
|
Details
|
to yield a brown oil
|
Type
|
DISTILLATION
|
Details
|
After distillation, (bp 150-175/0.08 mbar), the colourless oil
|
Type
|
CUSTOM
|
Details
|
obtained (9.5 g)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC(=O)O)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |